N-(1-cyclopropylpiperidin-4-yl)quinoline-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyclopropylpiperidin-4-yl)quinoline-2-carboxamide, also known as CPQ or JNJ-31020028, is a novel, small molecule inhibitor of the sodium-calcium exchanger (NCX). It has been shown to have potential therapeutic applications in a variety of diseases, including heart failure, stroke, and Alzheimer's disease.
Mécanisme D'action
N-(1-cyclopropylpiperidin-4-yl)quinoline-2-carboxamide is a selective inhibitor of the sodium-calcium exchanger (NCX), which is a membrane protein that regulates calcium homeostasis in cells. By inhibiting NCX, N-(1-cyclopropylpiperidin-4-yl)quinoline-2-carboxamide reduces the influx of calcium into cells, which can have a variety of effects on cellular function. In the heart, N-(1-cyclopropylpiperidin-4-yl)quinoline-2-carboxamide reduces calcium overload and improves contractility. In the brain, N-(1-cyclopropylpiperidin-4-yl)quinoline-2-carboxamide reduces calcium influx and protects against excitotoxicity.
Biochemical and Physiological Effects:
N-(1-cyclopropylpiperidin-4-yl)quinoline-2-carboxamide has been shown to have a variety of biochemical and physiological effects in preclinical models. In the heart, N-(1-cyclopropylpiperidin-4-yl)quinoline-2-carboxamide improves contractility, reduces hypertrophy, and reduces fibrosis. In the brain, N-(1-cyclopropylpiperidin-4-yl)quinoline-2-carboxamide reduces beta-amyloid accumulation, reduces inflammation, and improves cognitive function. In addition, N-(1-cyclopropylpiperidin-4-yl)quinoline-2-carboxamide has been shown to have antiarrhythmic effects in the heart and neuroprotective effects in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(1-cyclopropylpiperidin-4-yl)quinoline-2-carboxamide is its selectivity for NCX, which reduces the potential for off-target effects. In addition, N-(1-cyclopropylpiperidin-4-yl)quinoline-2-carboxamide has been shown to have good bioavailability and pharmacokinetics in animal models. However, one limitation of N-(1-cyclopropylpiperidin-4-yl)quinoline-2-carboxamide is its relatively low potency, which may limit its efficacy in some disease models. In addition, the long-term safety of N-(1-cyclopropylpiperidin-4-yl)quinoline-2-carboxamide has not been fully established.
Orientations Futures
There are several potential future directions for research on N-(1-cyclopropylpiperidin-4-yl)quinoline-2-carboxamide. One area of interest is the development of more potent NCX inhibitors that may have greater therapeutic potential. Another area of interest is the investigation of N-(1-cyclopropylpiperidin-4-yl)quinoline-2-carboxamide in other disease models, such as Parkinson's disease and Huntington's disease. Finally, the long-term safety of N-(1-cyclopropylpiperidin-4-yl)quinoline-2-carboxamide should be further investigated to determine its potential for clinical use.
Méthodes De Synthèse
The synthesis of N-(1-cyclopropylpiperidin-4-yl)quinoline-2-carboxamide has been described in several publications. In brief, the synthesis involves the reaction of 4-chloroquinoline-2-carboxylic acid with cyclopropylamine, followed by the addition of N,N-dimethylformamide and triethylamine. The resulting product is then purified by column chromatography to yield N-(1-cyclopropylpiperidin-4-yl)quinoline-2-carboxamide in high purity.
Applications De Recherche Scientifique
N-(1-cyclopropylpiperidin-4-yl)quinoline-2-carboxamide has been studied extensively in preclinical models of heart failure, stroke, and Alzheimer's disease. In heart failure, N-(1-cyclopropylpiperidin-4-yl)quinoline-2-carboxamide has been shown to improve cardiac function and reduce mortality in animal models. In stroke, N-(1-cyclopropylpiperidin-4-yl)quinoline-2-carboxamide has been shown to reduce infarct size and improve neurological outcomes in rodent models. In Alzheimer's disease, N-(1-cyclopropylpiperidin-4-yl)quinoline-2-carboxamide has been shown to reduce beta-amyloid accumulation and improve cognitive function in mouse models.
Propriétés
IUPAC Name |
N-(1-cyclopropylpiperidin-4-yl)quinoline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c22-18(17-8-5-13-3-1-2-4-16(13)20-17)19-14-9-11-21(12-10-14)15-6-7-15/h1-5,8,14-15H,6-7,9-12H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXJAZKMWEGLKTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCC(CC2)NC(=O)C3=NC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyclopropylpiperidin-4-yl)quinoline-2-carboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.